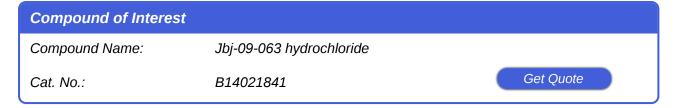


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Application Notes: In Vitro Kinase Assay for Jbj-09-063 Hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Jbj-09-063 hydrochloride is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike traditional ATP-competitive inhibitors, Jbj-09-063 binds to a distinct site on the EGFR kinase domain, providing efficacy against EGFR mutations that confer resistance to existing tyrosine kinase inhibitors (TKIs).[4][5] It has demonstrated significant inhibitory activity against various EGFR mutants, including L858R, L858R/T790M, and the osimertinib-resistant L858R/T790M/C797S mutation.[1][2][3][6] The primary mechanism of action involves the suppression of EGFR phosphorylation and subsequent downstream signaling pathways such as the Akt and ERK1/2 pathways.[1][2][7][8]

These application notes provide a detailed protocol for determining the in vitro potency of **Jbj-09-063 hydrochloride** against specific EGFR kinase mutants using a luminescence-based kinase assay.

Biochemical Activity and Selectivity

Jbj-09-063 hydrochloride exhibits sub-nanomolar potency against clinically relevant EGFR mutants. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.

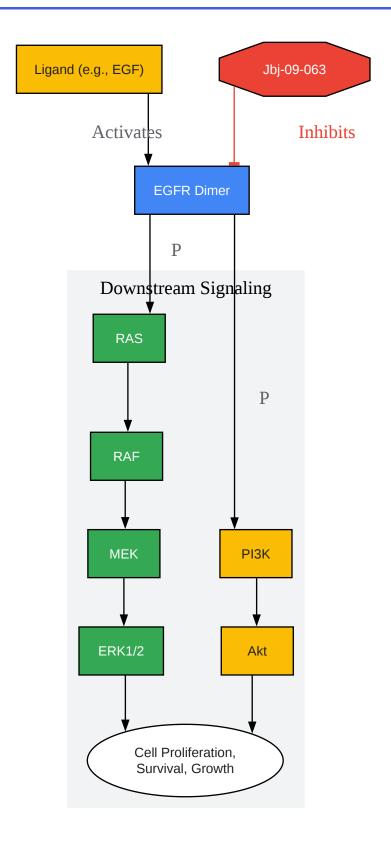


Kinase Target	IC50 (nM)
EGFR L858R	0.147[1][2][3][6]
EGFR L858R/T790M	0.063[1][2][3][6]
EGFR L858R/T790M/C797S	0.083[1][2][3][6]
EGFR LT/L747S	0.396[1][2][8]

Mechanism of Action and Signaling Pathway

The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[11] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[9] Jbj-09-063, as an allosteric inhibitor, prevents the conformational changes required for kinase activity, effectively blocking the phosphorylation of EGFR and the activation of its downstream effectors.[1][7]





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Caption: EGFR signaling pathway and inhibition by Jbj-09-063.

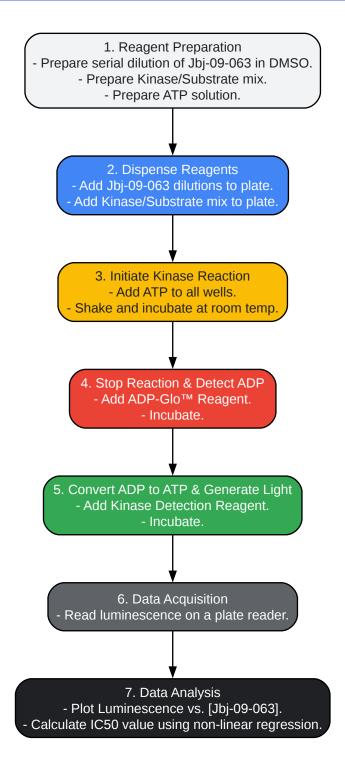


Experimental Protocols

This section outlines a detailed protocol for determining the IC50 value of **Jbj-09-063 hydrochloride** using the ADP-Glo[™] Kinase Assay, a common method for measuring kinase activity. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

- 4.1. Materials and Reagents
- Recombinant human EGFR kinase (mutant of interest, e.g., L858R/T790M)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Jbj-09-063 hydrochloride
- ATP (Adenosine 5'-triphosphate)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- DMSO (Dimethyl sulfoxide)
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 384-well assay plates
- Multichannel pipettes and sterile tips
- Plate reader with luminescence detection capabilities
- 4.2. Experimental Workflow Diagram





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Caption: Workflow for an in vitro kinase IC50 determination assay.

4.3. Step-by-Step Procedure

· Compound Preparation:



- Prepare a 10 mM stock solution of **Jbj-09-063 hydrochloride** in 100% DMSO. Note that solutions may be unstable and should be prepared fresh.[1]
- Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution starting from 1 μM).
- Kinase Reaction Setup (in a 384-well plate):
 - \circ Add 1 μ L of each Jbj-09-063 dilution (or DMSO for positive and negative controls) to the appropriate wells.
 - Prepare a master mix containing the kinase buffer, recombinant EGFR enzyme, and the peptide substrate at 2x the final desired concentration.
 - Add 10 μL of the kinase/substrate master mix to each well.
 - Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase mutant.
 - \circ To initiate the kinase reaction, add 10 μ L of the 2x ATP solution to all wells except the negative controls (to which 10 μ L of kinase buffer without ATP is added).
 - Mix the plate gently for 30 seconds.
 - Incubate the plate at room temperature for 60 minutes.

ADP Detection:

- Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Luminescence Generation and Measurement:
 - Add 40 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.



- Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

4.4. Data Analysis

- Normalization:
 - Average the signal from the "no kinase" or "100% inhibition" control wells (max inhibition).
 - Average the signal from the "DMSO only" or "0% inhibition" control wells (min inhibition).
 - Normalize the data by calculating the percent inhibition for each Jbj-09-063 concentration:
 Inhibition = 100 x (1 (Signal_Compound Signal_MaxInhibition) / (Signal_MinInhibition Signal_MaxInhibition))
- IC50 Determination:
 - Plot the percent inhibition against the logarithm of the Jbj-09-063 concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Conclusion

The provided protocol offers a robust framework for quantifying the inhibitory activity of **Jbj-09-063 hydrochloride** against wild-type and mutant EGFR kinases. As an allosteric inhibitor with high potency against treatment-resistant mutations, accurate and reproducible in vitro characterization is essential for its continued development and application in cancer research.

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